molecular formula C6H15NO B1331105 dl-2-Amino-1-hexanol CAS No. 5665-74-7

dl-2-Amino-1-hexanol

Cat. No.: B1331105
CAS No.: 5665-74-7
M. Wt: 117.19 g/mol
InChI Key: DPEOTCPCYHSVTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize dl-2-Amino-1-hexanol involves the hydrogenation of hydrogen cyanide. In this process, hydrogen cyanide is added to a mixture of cyclohexanone and ammonia water, followed by reduction treatment to obtain the target product . Another method involves using triethylamine in tetrahydrofuran, where this compound is reacted with thiophosgene in dry tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The processes are optimized for yield and purity, ensuring the compound meets technical grade standards .

Chemical Reactions Analysis

Types of Reactions: dl-2-Amino-1-hexanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives, esters.

Scientific Research Applications

Organic Synthesis

dl-2-Amino-1-hexanol is a crucial building block in organic synthesis, often serving as a precursor for various bioactive compounds. Its ability to undergo oxidation, reduction, and substitution reactions allows it to participate in creating diverse derivatives.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

  • Neurotransmitter Modulation: Studies have shown that derivatives can enhance neurotransmitter release, suggesting applications in treating mood disorders.
  • Bioactive Compound Synthesis: It has been utilized in synthesizing antimicrobial and anti-inflammatory agents.

Industrial Applications

In the industrial sector, this compound is used for:

  • Production of Fine Chemicals: Acts as an intermediate in synthesizing agrochemicals and stabilizers.
  • Chemical Reactions: Employed as a reagent in various chemical processes due to its reactivity.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing derivatives with significant biological activity. The modifications made to the compound enhanced its efficacy against specific biological targets, showcasing its role as a versatile building block in drug development.

Case Study 2: Therapeutic Potential

In vitro studies revealed that derivatives of this compound could modulate neurotransmitter levels effectively. This finding indicates potential therapeutic applications for treating conditions related to neurotransmitter imbalances.

Mechanism of Action

The mechanism of action of dl-2-Amino-1-hexanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through its amino and hydroxyl functional groups, which participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

    2-Amino-1-hexanol: A stereoisomer with similar chemical properties but different spatial arrangement.

    2-Amino-4-methylphenol: Another amino alcohol with distinct structural features.

    2-Amino-4-nitrophenol: Contains both amino and nitro groups, offering different reactivity.

Uniqueness: dl-2-Amino-1-hexanol is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its hydrophobic nature and solubility in various solvents make it versatile for different applications .

Biological Activity

dl-2-Amino-1-hexanol, a six-carbon amino alcohol, has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry. This compound serves as a building block in organic synthesis and is involved in the synthesis of biologically active molecules. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group (NH2-NH_2) and a hydroxyl group (OH-OH) on its carbon chain. The compound can exist in two enantiomeric forms, which may exhibit different biological activities.

Chemical Formula: C6_6H15_15NO
Molecular Weight: 115.20 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its functional groups enable it to participate in hydrogen bonding, which is crucial for modulating the activity of enzymes and receptors. The compound has been shown to act as a ligand, influencing biochemical pathways relevant to drug development and therapeutic applications.

1. Biochemical Pathways

This compound is utilized in studying biochemical pathways due to its role as a precursor for synthesizing biologically active compounds. It has been investigated for its potential therapeutic properties, including:

  • Antioxidant Activity: Studies suggest that amino alcohols can exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects: Research indicates that compounds similar to this compound can protect neuronal cells from damage, potentially aiding in neurodegenerative disease treatment.

2. Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of pharmaceuticals, including:

  • GABA Receptor Modulators: Compounds derived from amino alcohols have been studied for their effects on gamma-aminobutyric acid (GABA) receptors, which play a crucial role in neurotransmission.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaFindings
Owens et al. (2003) Synthesis of g-secretase inhibitorsDemonstrated that amino alcohols can serve as effective building blocks for drug design.
Churcher et al. (2003) Antagonists of vanilloid receptorHighlighted the role of amino alcohol derivatives in pain management therapies.
Van Calenbergh et al. (2002) Adenosine A1 receptorInvestigated the potential of amino alcohols in modulating receptor activity for cardiovascular applications.

Biological Activity Studies

Research has indicated that this compound can undergo various chemical reactions that enhance its biological activity:

1. Oxidation and Reduction Reactions

The compound can participate in oxidation and reduction reactions, leading to the formation of derivatives with enhanced biological properties:

  • Oxidation: Can yield corresponding oxides that may exhibit different pharmacological activities.

2. Substitution Reactions

The amino or hydroxyl group can be substituted by other functional groups, allowing for the creation of more complex molecules with tailored biological activities.

Properties

IUPAC Name

2-aminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOTCPCYHSVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936891
Record name (±)-2-Amino-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5665-74-7, 16397-19-6
Record name 1-Hexanol, 2-amino-
Source ChemIDplus
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Record name NSC66899
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66899
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Record name (±)-2-Amino-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-1-hexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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